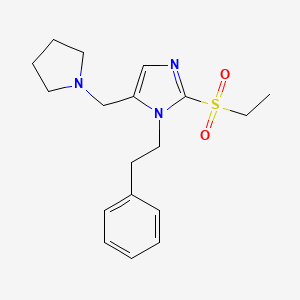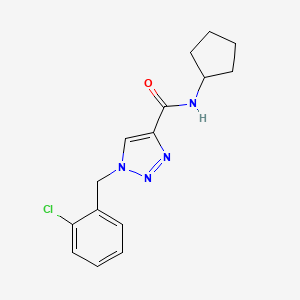![molecular formula C22H28N2OS B6076929 N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide, commonly known as PAPP, is a synthetic compound that has been used extensively in scientific research. PAPP is a potent inhibitor of pregnancy-associated plasma protein-A (PAPP-A), an enzyme that plays a critical role in the regulation of insulin-like growth factor (IGF) signaling.
Mécanisme D'action
PAPP inhibits the activity of N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide by binding to its catalytic domain, thereby preventing the cleavage of IGF-binding proteins (IGFBPs). This results in increased levels of free IGFs, which can then bind to their receptors and activate downstream signaling pathways. The exact mechanism by which N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide regulates IGF signaling is not fully understood, but it is thought to involve the modulation of IGF bioavailability and receptor activation.
Biochemical and Physiological Effects:
PAPP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, PAPP has been shown to increase the proliferation and survival of various cell types, including cancer cells. In animal models, PAPP has been shown to promote bone growth and improve glucose tolerance. PAPP has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PAPP in lab experiments is its potency and specificity for N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide inhibition. PAPP is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of PAPP is its potential toxicity and off-target effects, which must be carefully monitored and controlled in experimental settings.
Orientations Futures
Future research on PAPP could focus on its potential therapeutic applications in various pathological conditions, such as cancer, cardiovascular disease, and diabetes. Additional studies are needed to elucidate the exact mechanisms by which N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide regulates IGF signaling and to identify novel targets for therapeutic intervention. The development of more potent and selective PAPP inhibitors could also lead to the discovery of new drug candidates for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PAPP involves the reaction of 3-phenylpropylamine with 2-(phenylthio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with piperidine to form the final compound, PAPP. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
PAPP has been used extensively in scientific research to investigate the role of N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide in various physiological processes. N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide is known to regulate the bioavailability of IGFs, which are important growth factors involved in cell proliferation, differentiation, and survival. N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide has also been implicated in the development of cardiovascular disease, cancer, and other pathological conditions.
Propriétés
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c25-22(18-26-21-13-5-2-6-14-21)23-20-12-8-16-24(17-20)15-7-11-19-9-3-1-4-10-19/h1-6,9-10,13-14,20H,7-8,11-12,15-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNCCOLHAAWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)


![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)

![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)